![molecular formula C23H20N4O5 B3000436 1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941907-62-6](/img/structure/B3000436.png)

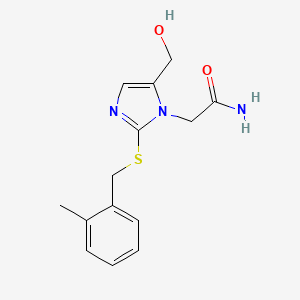

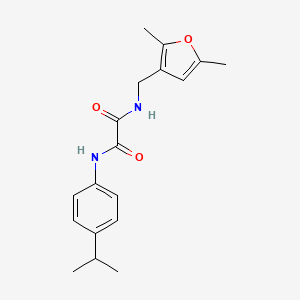

1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrido[3,2-d]pyrimidine derivatives has been explored through various methods. For instance, a water-mediated, catalyst-free method has been developed for synthesizing functionalized pyrimidine derivatives, which is characterized by its operational simplicity and avoidance of toxic solvents . Another approach involves the reaction of p-(dimethylamino)benzaldehyde with 2-acylmethyl-1H-benzimidazoles and 6-amino-1,3-dimethylpyrimidino-2,4(1H,3H)-dione, leading to the formation of pyrido[2,3-d]pyrimidino derivatives . Additionally, a one-step preparation of the pyrido[3,4-d]pyrimidine ring system has been reported, which involves the reaction of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines .

Molecular Structure Analysis

The molecular structure of pyrido[3,2-d]pyrimidine derivatives can be complex, with potential for various tautomeric forms. For example, adducts of dimedone and phenalen-1,3-dione with pyridinecarboxaldehyde exhibit enol-enol and ring-chain tautomerism, as well as strong hydrogen bonding and

Scientific Research Applications

Synthesis and Properties

1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, as part of the pyridopyrimidines family, has been involved in various synthesis and property studies. Research by Gelling and Wibberley (1969) focused on the preparation of different pyrido[3,4-d]pyrimidines from 3-aminopyridine-4-carboxylic acids, highlighting the compound's versatility in organic synthesis (Gelling & Wibberley, 1969).

Domino Knoevenagel Condensation-Michael Addition-Cyclization

Ahadi et al. (2014) explored a green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines, demonstrating the compound's role in eco-friendly chemistry and its potential for diverse chemical transformations (Ahadi et al., 2014).

Urease Inhibition Activity

Rauf et al. (2010) investigated the compound's derivatives for urease inhibition activity, indicating its potential application in biochemical studies and drug discovery (Rauf et al., 2010).

ADME Properties

A study by Jatczak et al. (2014) on the compound's derivatives showcased significant variation in biopharmaceutical properties, suggesting its utility in pharmacokinetic research and drug development (Jatczak et al., 2014).

Molecular and Crystal Structures

Trilleras et al. (2009) analyzed the molecular and crystal structures of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, providing insights into its physical chemistry and applications in material science (Trilleras et al., 2009).

properties

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O5/c1-31-19-9-8-15(12-20(19)32-2)18(28)14-26-17-7-5-11-25-21(17)22(29)27(23(26)30)13-16-6-3-4-10-24-16/h3-12H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQKQYMSEAAGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B3000354.png)

![1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B3000355.png)

![N-(2-Phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3000358.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B3000359.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B3000362.png)

![6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B3000364.png)

![6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)